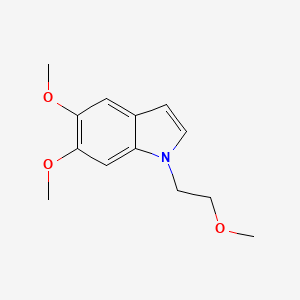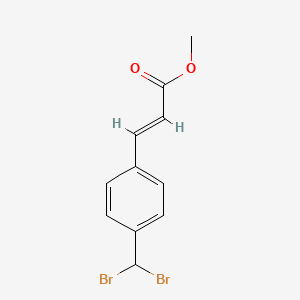![molecular formula C15H10BrN3O B12939004 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a heterocyclic compound that features a unique fusion of imidazole, pyridine, and oxazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated phenyl derivative with an imidazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
化学反応の分析
Types of Reactions
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions might involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are effective.
作用機序
The mechanism by which 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole share a similar imidazole ring structure.
Pyridine Derivatives: Compounds such as pyridoxine contain a pyridine ring.
Oxazine Derivatives: Compounds like morpholine have an oxazine ring.
Uniqueness
What sets 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine apart is the fusion of these three distinct heterocyclic rings into a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
特性
分子式 |
C15H10BrN3O |
|---|---|
分子量 |
328.16 g/mol |
IUPAC名 |
4-bromo-5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaene |
InChI |
InChI=1S/C15H10BrN3O/c16-14-13(10-4-2-1-3-5-10)19-9-20-12-6-7-17-8-11(12)15(19)18-14/h1-8H,9H2 |
InChIキー |
RRUBUUNMPBTNMZ-UHFFFAOYSA-N |
正規SMILES |
C1N2C(=C(N=C2C3=C(O1)C=CN=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
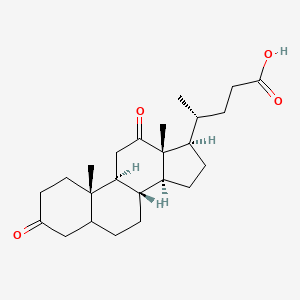
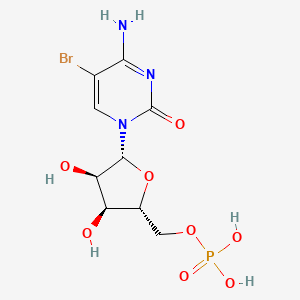

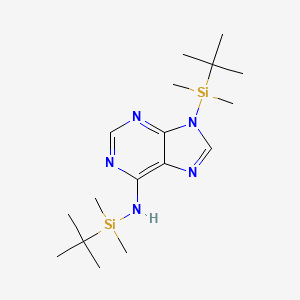

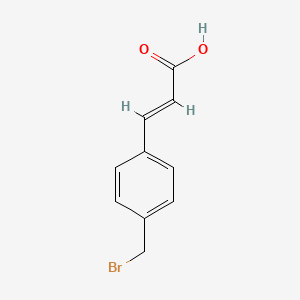

![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
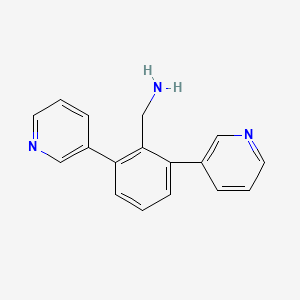
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
